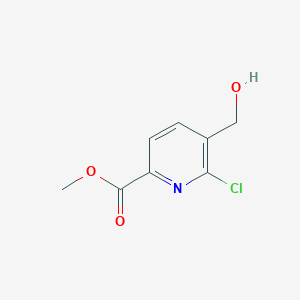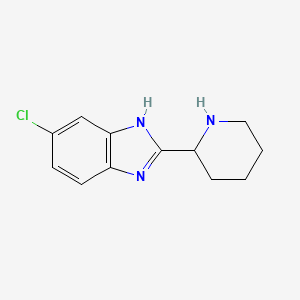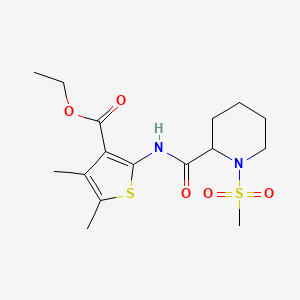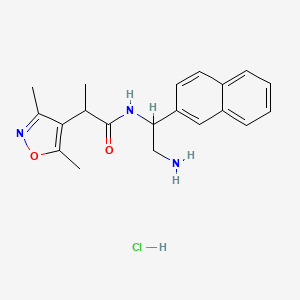
Methyl 6-chloro-5-(hydroxymethyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-chloro-5-(hydroxymethyl)picolinate” is a chemical compound with the CAS number 1205671-72-2 . It has a molecular weight of 201.61 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. In one method, a solution of methyl 6-chloro-5-formyl-pyridine-2-carboxylate in methanol is stirred with sodium borohydride . The mixture is stirred at room temperature for about 1 hour. The reaction is then diluted with 1 M hydrochloric acid . In another method, a mixture of the compound, potassium cyclopropyltrifluoroboranuide, Pd (dppf)Cl2, and K3PO4 in toluene and water is heated to 100°C for 16Aplicaciones Científicas De Investigación
Analytical Reagent Applications
- Synthesis and Analytical Reagent Potential : Picolinaldehyde derivatives, including methyl, chloro, and nitro derivatives at the 5-position of the benzene nucleus, like Methyl 6-chloro-5-(hydroxymethyl)picolinate, have been synthesized for potential use as analytical reagents. These compounds react with divalent metal ions in basic media to form colored chelates, which are extractable into organic solvents, suggesting their utility in analytical chemistry (Otomo & Kodama, 1973).
Synthesis and Fragmentation Studies
- Electron-Impact Induced Fragmentation : Studies on the fragmentation patterns of 2-substituted pyridines and picolines, including chloro derivatives, have shown significant differences from patterns reported for benzenoid derivatives. These findings are important for understanding the chemical behavior of such compounds under electron impact (Keller, Bauer, & Bell, 1968).
Medicinal Chemistry and Drug Synthesis
- Synthesis of Heterocyclic Compounds : Research on the synthesis of heterocyclic compounds involving picolinic acid derivatives has implications for the development of various pharmaceuticals and complex organic molecules (Kametani, 1970).
Coordination Chemistry
- Hexadentate Picolinic Acid-Based Ligands : The synthesis and coordination chemistry of hexadentate picolinic acid-based ligands have been explored, revealing their suitability for octahedral coordination geometries. This research is significant in the field of inorganic chemistry, particularly for understanding metal-ligand interactions (Comba et al., 2016).
Chemistry of Pyridines
- Hydrolytic Metalloenzyme Models : Studies on N-alkyl-2-(hydroxymethyl)imidazole ligands, related to picolinates, have provided insights into the activation of hydroxyl groups and their application in hydrolytic metalloenzyme models. Such studies are crucial for understanding enzymatic reactions and designing synthetic models (Tagaki et al., 1991).
Glycosylation Studies
- Glycosylation of Basic Alcohols : Research involving methyl 6-(hydroxymethyl)picolinate as a model acceptor in glycosylation processes has provided valuable insights into the synthesis of pyridine-containing glycosides. These findings are relevant in carbohydrate chemistry and drug synthesis (Wang et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of Methyl 6-chloro-5-(hydroxymethyl)picolinate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Propiedades
IUPAC Name |
methyl 6-chloro-5-(hydroxymethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)6-3-2-5(4-11)7(9)10-6/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKRIPXCTULABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2478994.png)

![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2478998.png)
![2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide](/img/structure/B2478999.png)

![2-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2479002.png)


![(E)-N-(4-chloro-2-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2479005.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B2479011.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479016.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2479017.png)